![molecular formula C22H27IN2O2S B11556949 O-{4-[(4-iodophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11556949.png)
O-{4-[(4-iodophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate
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Overview
Description
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-IODOPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both carbamothioyl and iodophenyl groups in its structure makes it a unique compound with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-IODOPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-iodoaniline with isobutyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 4-hydroxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-IODOPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can participate in substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.
Scientific Research Applications
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-IODOPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-IODOPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE
- 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-PHENYLBENZAMIDE
Uniqueness
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-IODOPHENYL)BENZAMIDE is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the iodine atom or have different substituents.
Properties
Molecular Formula |
C22H27IN2O2S |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] N,N-bis(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C22H27IN2O2S/c1-15(2)13-25(14-16(3)4)22(28)27-20-11-5-17(6-12-20)21(26)24-19-9-7-18(23)8-10-19/h5-12,15-16H,13-14H2,1-4H3,(H,24,26) |
InChI Key |
OEGUEVRIYRIDES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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